N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzenesulfonamide
Description
N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzenesulfonamide: is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry due to their ability to inhibit various enzymes and biological pathways. This particular compound features a quinoline moiety, which is often associated with antimicrobial and anticancer properties.
Properties
IUPAC Name |
N-cyclohexyl-4-methoxy-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5S/c1-30-20-8-11-22(12-9-20)32(28,29)26(19-6-4-3-5-7-19)16-18-14-17-15-21(31-2)10-13-23(17)25-24(18)27/h8-15,19H,3-7,16H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOGHXVECGLMDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as cyclohexylamine, 2-hydroxy-6-methoxyquinoline, and 4-methoxybenzenesulfonyl chloride.
Step 1: The initial step involves the formation of the sulfonamide linkage. This is achieved by reacting cyclohexylamine with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Step 2: The intermediate product is then coupled with 2-hydroxy-6-methoxyquinoline. This step often requires a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the reaction. The reaction is typically performed in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby enhancing the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed on the sulfonamide group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups present in the compound can participate in nucleophilic substitution reactions. Reagents such as sodium hydride can be used to deprotonate the hydroxyl group, facilitating substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Quinoline derivatives with additional oxygen functionalities.
Reduction: Amino derivatives of the original compound.
Substitution: Compounds with varied substituents replacing the methoxy groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Biology:
Enzyme Inhibition: It has potential as an inhibitor of enzymes such as carbonic anhydrase, which is involved in various physiological processes.
Medicine:
Antimicrobial Agent: Due to its quinoline structure, it may exhibit antimicrobial properties against a range of pathogens.
Anticancer Research: The compound’s ability to interfere with cellular pathways makes it a candidate for anticancer studies.
Industry:
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. The sulfonamide group mimics the structure of natural substrates, allowing it to bind to the active site of enzymes and block their activity. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. This dual mechanism makes it effective in both antimicrobial and anticancer applications.
Comparison with Similar Compounds
- N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzenesulfonamide
- N-cyclohexyl-N-((2-hydroxy-6-chloroquinolin-3-yl)methyl)-4-methoxybenzenesulfonamide
Uniqueness:
- The presence of the methoxy group at the 6-position of the quinoline ring enhances its lipophilicity, potentially improving its ability to cross cell membranes.
- The specific substitution pattern on the benzene ring can influence its binding affinity to various enzymes, making it more selective compared to similar compounds.
N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxybenzenesulfonamide , covering its synthesis, reactions, applications, and unique properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
